![molecular formula C18H16ClNO2 B14583750 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one CAS No. 61297-87-8](/img/structure/B14583750.png)
1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is a synthetic organic compound characterized by its quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction.
Introduction of Substituents: The 4-chlorophenylmethyl group and the methoxy group are introduced through nucleophilic substitution reactions. Common reagents include chloromethyl ethers and methoxy reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and DNA, disrupting cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61297-87-8 |
|---|---|
Molekularformel |
C18H16ClNO2 |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-9-18(21)20(11-13-3-5-14(19)6-4-13)17-10-15(22-2)7-8-16(12)17/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
CZLUSSDHIYKXGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OC)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


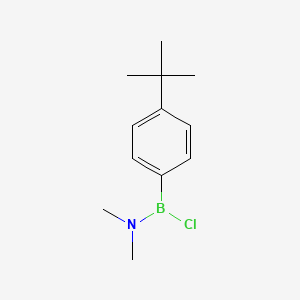
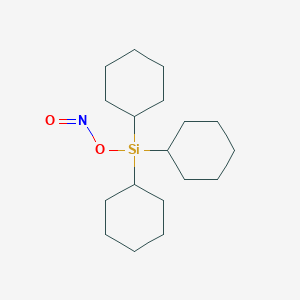



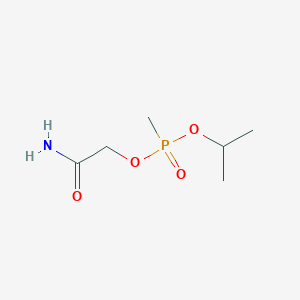
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
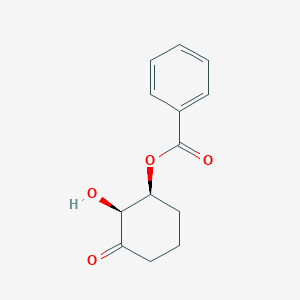

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
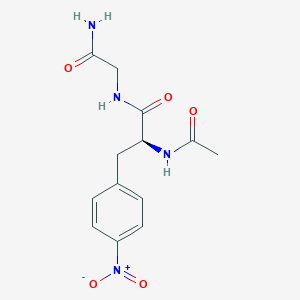
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

